![molecular formula C23H17ClN2O5 B278291 5-(4-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278291.png)
5-(4-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide
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Overview
Description
5-(4-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide is a chemical compound that has been extensively researched in the scientific community due to its potential pharmacological applications. This compound has been found to have a unique mechanism of action and biochemical and physiological effects that make it a promising candidate for further study.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide involves the inhibition of cyclooxygenase-2 (COX-2) and the subsequent reduction of prostaglandin E2 (PGE2) production. This results in a decrease in inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, 5-(4-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide has also been found to have antioxidant properties and to inhibit the proliferation of cancer cells. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further study.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(4-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide in lab experiments include its potent anti-inflammatory and analgesic effects, low toxicity profile, and unique mechanism of action. However, limitations include the need for further research to determine its efficacy and potential side effects.
Future Directions
There are several potential future directions for the study of 5-(4-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide. These include further research into its anti-inflammatory and analgesic effects, as well as its potential use in the treatment of cancer. Additionally, studies could be conducted to determine the optimal dosage and administration of this compound, as well as its potential side effects in humans.
Synthesis Methods
The synthesis of 5-(4-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide involves the reaction of 5-(2-furoylamino)-2-methoxyaniline with 4-chlorobenzoyl chloride in the presence of a base. This reaction results in the formation of the intermediate 5-(4-chlorobenzoylamino)-2-methoxyaniline, which is then reacted with furfurylamine to yield the final product.
Scientific Research Applications
The potential pharmacological applications of 5-(4-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide have been extensively studied in the scientific community. This compound has been found to have potent anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the treatment of pain and inflammation.
properties
Product Name |
5-(4-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide |
---|---|
Molecular Formula |
C23H17ClN2O5 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[5-(furan-2-carbonylamino)-2-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H17ClN2O5/c1-29-19-9-8-16(25-22(27)20-3-2-12-30-20)13-17(19)26-23(28)21-11-10-18(31-21)14-4-6-15(24)7-5-14/h2-13H,1H3,(H,25,27)(H,26,28) |
InChI Key |
UJKKLPROTVDOIQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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